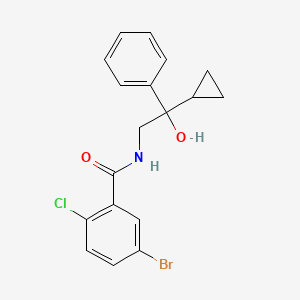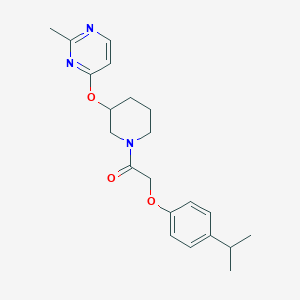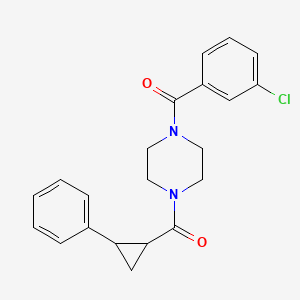
(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a phenyl group and a cyclopropyl group, which are common in many organic compounds .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
A study by Mallikarjuna et al. (2014) focuses on the synthesis of various derivatives, including compounds with structural similarities to "(4-(3-Chlorobenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone," to explore their anticancer and antituberculosis properties. The compounds were synthesized using the reductive amination method and were tested in vitro for their activity against human breast cancer cell lines and Mycobacterium tuberculosis. Some of these derivatives exhibited significant antituberculosis and anticancer activities, indicating their potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Role in Tubulin Polymerization Inhibition
Prinz et al. (2017) reported the synthesis of a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, including structures analogous to "this compound," for their effects on tumor cell growth, tubulin polymerization inhibition, and cell cycle arrest. Several analogues demonstrated potent antiproliferative properties and effectively inhibited tubulin polymerization. This suggests that these compounds might be beneficial as anticancer agents, particularly in therapies targeting microtubule dynamics (Prinz et al., 2017).
Antimicrobial Applications
Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, indicating a broader application of compounds related to "this compound." These derivatives showed variable and modest activity against different bacterial and fungal strains, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Histamine H3 Receptor Antagonists
Kuder et al. (2014) identified compounds from the group of various substituted N-piperazine ether derivatives, including those structurally related to "this compound," as novel leads for further studies on histamine H3 receptor antagonists. This research highlights the potential of such compounds in developing treatments for disorders related to the histamine H3 receptor, such as sleep disorders or cognitive deficits (Kuder, Stachnik, Schunack, Szymańska, & Kieć‐Kononowicz, 2014).
Propiedades
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-17-8-4-7-16(13-17)20(25)23-9-11-24(12-10-23)21(26)19-14-18(19)15-5-2-1-3-6-15/h1-8,13,18-19H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIHWUFXLHVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)
![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)
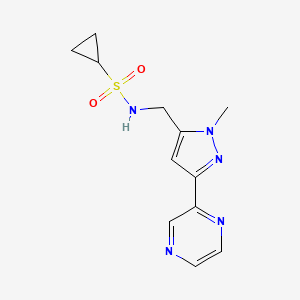
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)
![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
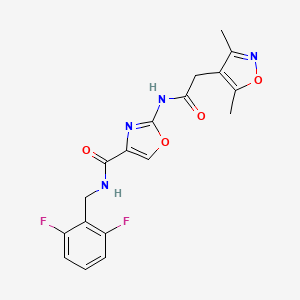

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)
